molecular formula C16H15Cl2NO B13990759 n,n-Dibenzyl-2,2-dichloroacetamide CAS No. 42277-06-5

n,n-Dibenzyl-2,2-dichloroacetamide

Cat. No.: B13990759
CAS No.: 42277-06-5
M. Wt: 308.2 g/mol
InChI Key: CMCPFKOSYLCNHR-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2,2-dichloroacetamide is an organic compound with the molecular formula C16H15Cl2NO It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by two benzyl groups, and the acetamide carbon is substituted with two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-2,2-dichloroacetamide typically involves the reaction of benzylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5CH2NH2+Cl2CHCOClC6H5CH2N(Cl2CHCO)CH2C6H5+HCl\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{Cl}_2\text{CHCOCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N(Cl}_2\text{CHCO)}\text{CH}_2\text{C}_6\text{H}_5 + \text{HCl} C6​H5​CH2​NH2​+Cl2​CHCOCl→C6​H5​CH2​N(Cl2​CHCO)CH2​C6​H5​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-2,2-dichloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form N,N-dibenzylacetamide.

    Oxidation Reactions: Oxidation can lead to the formation of N,N-dibenzyl-2,2-dichloroacetic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: N,N-Dibenzyl-2,2-diazidoacetamide or N,N-Dibenzyl-2,2-dithiocyanatoacetamide.

    Reduction: N,N-Dibenzylacetamide.

    Oxidation: N,N-Dibenzyl-2,2-dichloroacetic acid.

Scientific Research Applications

N,N-Dibenzyl-2,2-dichloroacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-2,2-dichloroacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the dichloroacetamide moiety is crucial for its inhibitory effect, as it can form strong interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diallyl-2,2-dichloroacetamide: Used as an herbicide safener.

    N-Benzyl-2,2-dichloroacetamide: Similar structure but with only one benzyl group.

    N,N-Dibenzylacetamide: Lacks the dichloro substitution.

Uniqueness

N,N-Dibenzyl-2,2-dichloroacetamide is unique due to the presence of two benzyl groups and two chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and as a biochemical probe.

Properties

CAS No.

42277-06-5

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

N,N-dibenzyl-2,2-dichloroacetamide

InChI

InChI=1S/C16H15Cl2NO/c17-15(18)16(20)19(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

CMCPFKOSYLCNHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(Cl)Cl

Origin of Product

United States

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